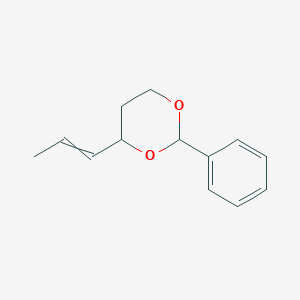

1,3-Dioxane, 2-phenyl-4-(1-propenyl)-

CAS No.: 76411-45-5

Cat. No.: VC19353549

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76411-45-5 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | 2-phenyl-4-prop-1-enyl-1,3-dioxane |

| Standard InChI | InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |

| Standard InChI Key | HLBAOOXOQMCWMO-UHFFFAOYSA-N |

| Canonical SMILES | CC=CC1CCOC(O1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Nomenclature and Isomerism

The IUPAC name derives from the parent 1,3-dioxane ring, with numbering prioritizing the oxygen atoms. The propenyl group (CH₂CHCH₂) at position 4 exists in cis or trans configurations, though specific stereochemical data remain limited in literature.

Synthesis Methods

Prins Reaction Mechanism

The primary synthesis route involves the Prins reaction, where an olefin (e.g., 1-propene) reacts with formaldehyde in the presence of a solid acid catalyst . The reaction proceeds via:

-

Electrophilic activation of formaldehyde by the acid catalyst.

-

Nucleophilic attack by the olefin, forming a carbocation intermediate.

Catalytic Systems

Solid acid catalysts, such as HZSM-5 molecular sieves (pore size: 0.40–0.75 nm), dominate modern synthesis due to their high selectivity (>90%) and reusability . Comparative studies show:

| Catalyst | Temperature (°C) | Pressure (MPa) | Formaldehyde Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| HZSM-5 (0.55 nm) | 120 | 3.0 | 85 | 92 |

| Beta zeolite | 130 | 0.1 | 78 | 41 |

| Amberlyst-15 resin | 90 | 0.5 | 65 | 88 |

Data adapted from CN103130768B .

Reaction Optimization

Key parameters include:

-

Molar ratio: Olefin-to-formaldehyde ratios of 1:2 maximize yield .

-

Solvent systems: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .

-

Formaldehyde source: Paraformaldehyde (trioxane) reduces side reactions compared to aqueous formaldehyde .

Physicochemical Properties

Physical Properties

Estimated properties based on structural analogs :

| Property | Value |

|---|---|

| Molecular weight | 204.26 g/mol |

| Melting point | -15 to -10°C (estimated) |

| Boiling point | 210–220°C (extrapolated) |

| Density (20°C) | 1.12–1.18 g/cm³ |

| Log P (octanol-water) | 2.5–3.0 |

| Solubility in water | Low (<1 g/L) |

Spectroscopic Characterization

-

¹H NMR: Signals at δ 1.8–2.2 (propenyl CH₂), δ 4.5–5.0 (dioxane O–CH–O), and δ 7.2–7.6 (aromatic protons).

-

IR: Strong absorption at 1,100 cm⁻¹ (C–O–C stretching) and 3,050 cm⁻¹ (aromatic C–H).

Applications and Derivatives

Industrial Applications

-

Polymer precursors: Hydrolysis yields 1,3-propanediol, a monomer for polytrimethylene terephthalate (PTT) .

-

Pharmaceuticals: Intermediate for antitumor agents and antimicrobial compounds.

-

Fragrances: Propenyl group oxidation produces aldehydes for perfumery.

Derivative Synthesis

-

Hydrogenation: Catalytic hydrogenation saturates the propenyl group to form 4-propyl-2-phenyl-1,3-dioxane.

-

Epoxidation: Reaction with peracids generates epoxides for crosslinking applications.

Research Challenges and Future Directions

Catalytic Efficiency

While HZSM-5 catalysts achieve >90% selectivity, pore blocking and coke formation limit long-term stability . Hybrid catalysts (e.g., SAPO-11) are under investigation to mitigate deactivation.

Scalability

Continuous-flow reactors could enhance productivity, though high-pressure conditions (up to 10 MPa) pose engineering challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume